molecular formula C19H19Cl2N3O2S B300760 2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

Cat. No. B300760
M. Wt: 424.3 g/mol
InChI Key: DOFWGZJCPUBAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound is commonly referred to as DCPTB and is a potent inhibitor of a specific protein kinase, known as PDK1. The inhibition of PDK1 by DCPTB has been shown to have several effects on cellular processes, making it an interesting target for further study.

Mechanism of Action

The mechanism of action of DCPTB involves the inhibition of PDK1, which is a critical regulator of several signaling pathways. PDK1 is responsible for the activation of several downstream kinases, including Akt, SGK, and PKC. The inhibition of PDK1 by DCPTB leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the inhibition of cell growth and migration.
Biochemical and Physiological Effects:
DCPTB has several biochemical and physiological effects on cells. The inhibition of PDK1 by DCPTB leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the inhibition of cell growth and migration. In addition, DCPTB has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components and the inhibition of cell growth.

Advantages and Limitations for Lab Experiments

DCPTB has several advantages and limitations for use in lab experiments. One of the main advantages is its specificity for PDK1, which allows for the selective inhibition of downstream signaling pathways. However, the use of DCPTB requires specialized equipment and expertise, making it difficult for some researchers to use. In addition, the synthesis of DCPTB is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.

Future Directions

There are several future directions for the use of DCPTB in scientific research. One potential direction is the use of DCPTB as a tool to study the role of PDK1 in cancer cells. PDK1 is overexpressed in several types of cancer, making it an interesting target for cancer therapy. In addition, the use of DCPTB in combination with other inhibitors may lead to the development of more effective cancer therapies. Another potential direction is the use of DCPTB in the study of autophagy, which is a process that has been implicated in several diseases, including cancer and neurodegenerative disorders. Overall, the use of DCPTB in scientific research has the potential to lead to new insights into the regulation of cellular processes and the development of new therapies for several diseases.

Synthesis Methods

The synthesis of DCPTB involves several steps and requires specialized equipment and expertise. The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)pentanamide to form the desired product, DCPTB. The synthesis of DCPTB is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.

Scientific Research Applications

DCPTB has been shown to have several potential applications in scientific research. One of the most significant applications is its use as a tool to study the role of PDK1 in cellular processes. PDK1 is a critical regulator of several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. The inhibition of PDK1 by DCPTB has been shown to have several effects on cellular processes, including the induction of apoptosis and the inhibition of cell growth and migration.

properties

Product Name

2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-2-3-7-17(25)22-13-5-4-6-14(11-13)23-19(27)24-18(26)15-9-8-12(20)10-16(15)21/h4-6,8-11H,2-3,7H2,1H3,(H,22,25)(H2,23,24,26,27)

InChI Key

DOFWGZJCPUBAQD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.